molecular formula C7H14N2O4 B7822483 Dextraset CAS No. 7388-44-5

Dextraset

Cat. No. B7822483
CAS RN: 7388-44-5
M. Wt: 190.20 g/mol
InChI Key: LHZGEGQZBPULEQ-UHFFFAOYSA-N
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Description

Dextrose, also known as D-glucose, is a simple sugar derived from corn starch, rice, or wheat. It’s chemically identical to glucose, the sugar found in our blood . Dextrose is used medically to raise blood sugar rapidly and by bodybuilders or athletes to replenish lost glycogen, increase weight, or gain instantaneous energy .


Synthesis Analysis

Dextrose is produced by partial hydrolysis of starch using acid, enzymes, or combinations of both . The physiochemical properties of dextrins are dependent on their molecular distribution and oligosaccharide profiles .


Molecular Structure Analysis

Dextrose is classified as a monosaccharide, an aldose, a hexose, and is a reducing sugar . It is dextrorotatory, meaning that as an optical isomer it rotates plane polarized light to the right .


Chemical Reactions Analysis

Monosaccharides can form cyclic structures by the reaction of the carbonyl group with an OH group . These cyclic molecules can in turn react with each other and form disaccharides .


Physical And Chemical Properties Analysis

Dextrose is a sweetener found in many processed foods and also used in various medical or healthcare settings . It has a high glycemic index, which means that it increases blood sugar levels quickly and is a good source of energy .

Scientific Research Applications

Nanoscale Drug Carriers

Dextran, including its variant Dextraset, has been identified as a biocompatible and non-toxic substance widely used in drug-delivery systems. Its derivatives can be chemically or biosynthetically modified to control its properties like hydrophilicity, temperature sensitivity, and pH sensitivity, making it more efficient in drug delivery and gene transfection applications (Huang & Huang, 2018).

Biomedical Nanoparticle Applications

Dextran's biopolymeric nature makes it highly suitable for nanomedicine, nanodrug carriers, and nanobiosensors. It's extremely water-soluble and shows no post-drug delivery cellular toxicity. Dextran-based nanoparticles have shown high aqueous solubility, high cargo capacity, and short storage periods (Banerjee & Bandopadhyay, 2016).

Drug Delivery Systems

Dextran is under investigation as a polymeric carrier in novel drug delivery systems. Dextran conjugates are being developed for bioadhesive oral delivery systems, colon drug delivery, reduction of drug ulcerogenicity, production of micelles, solubilization, long-circulating pharmaceutical carriers, non-viral vectors, diagnosis of solid tumors, and hyperthermic treatment (Varshosaz, 2012).

Delivery of Therapeutic and Imaging Agents

Dextrans have recently been investigated for the delivery of drugs, proteins, enzymes, and imaging agents. They are mostly applied through injectable routes but also show potential for site-specific drug delivery via oral routes. Conjugation with dextrans can lead to prolongation of effects, alteration of toxicity profiles, and reduction in immunogenicity of drugs or proteins (Mehvar, 2000).

Advances in Dextran-Based Delivery Systems

Recent developments in dextran-based delivery systems, including micelles, nanoparticles, nanoemulsions, magnetic nanoparticles, microparticles, and hydrogels, have been noted. These systems show promising applications in cancer treatment, magnetic resonance imaging, insulin oral delivery, spinal cord injury therapy, and bacterial skin infection treatment (Hu, Lu, & Luo, 2021).

Gene and Drug Delivery Vehicles

Dextran's biodegradability, non-specific cell adhesion resistance, and ease of structural modification make it a prominent research topic in drug vehicle materials. Its application in nanodrug delivery systems is expected to increase, with potential for clinically applicable delivery systems (Huang & Huang, 2019).

Safety And Hazards

The risks associated with eating dextrose are the same as those of any sugars. Excessive consumption of dextrose can lead to weight gain, heart disease, diabetes, and kidney disease . It’s generally safe in moderation, but people with certain health conditions should be especially careful .

properties

IUPAC Name

3,5-bis(methoxymethyl)-1,3,5-oxadiazinan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-11-3-8-5-13-6-9(4-12-2)7(8)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZGEGQZBPULEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1COCN(C1=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064656
Record name 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextraset

CAS RN

7388-44-5
Record name Tetrahydro-3,5-bis(methoxymethyl)-4H-1,3,5-oxadiazin-4-one
Source CAS Common Chemistry
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Record name Dextraset
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Record name Dextraset
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Record name 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(methoxymethyl)-
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Record name 4H-1,3,5-Oxadiazin-4-one, tetrahydro-3,5-bis(methoxymethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-3,5-bis(methoxymethyl)-4H-1,3,5-oxadiazin-4-one
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Record name DEXTRASET
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JJ Willard, RE Wondra - Textile Research Journal, 1970 - journals.sagepub.com
The limiting oxygen index (LOI) technique provides a quantitative measure of reduced ftammability for fabrics over broad ranges of chemical treatment. Several conventional flame-…
Number of citations: 103 journals.sagepub.com
CA Bowers, G Chantrey - Textile Research Journal, 1969 - journals.sagepub.com
Several parameters controlling the soiling of polyester/cotton fabrics have been assessed. Among those which were found to contribute were hydrophobicity of substrate, fabric …
Number of citations: 71 journals.sagepub.com
RW Liggett, HL Hoffman Jr… - Textile Research …, 1968 - journals.sagepub.com
Two general methods for retaining the high moisture regain of cotton after resin- finishing to improve wash-wear properties have been studied. The first method was the use of …
Number of citations: 7 journals.sagepub.com
P Isaacs, M Lewin, SB Sello… - Textile Research …, 1974 - journals.sagepub.com
The alkaline hydrolytic stability of the phosphate and sulfate esters of cellulose is sufficient to withstand multiple home launderings without saponification of the ester linkage. However, …
Number of citations: 28 journals.sagepub.com
WE Franklin, JP Madacsi… - Textile Research …, 1972 - journals.sagepub.com
Polycarbcxylic acids having three or more carboxyl groups per molecule were used as coreactant curing catalysts with a series of N-methylol crosslinking agents. Strongly acidic, water-…
Number of citations: 22 journals.sagepub.com

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